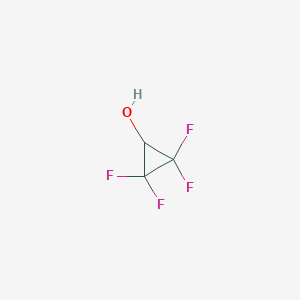

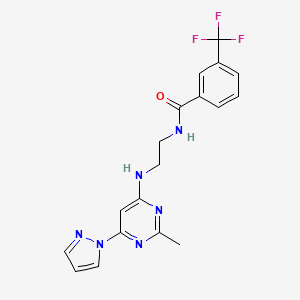

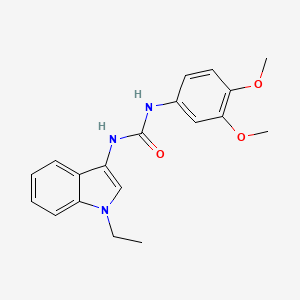

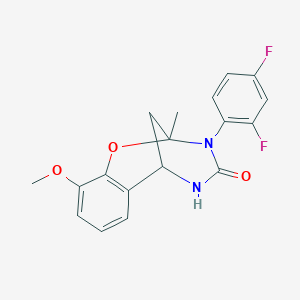

![molecular formula C8H14O B2552607 {3-Methylbicyclo[3.1.0]hexan-3-yl}methanol CAS No. 1502312-69-7](/img/structure/B2552607.png)

{3-Methylbicyclo[3.1.0]hexan-3-yl}methanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “{3-Methylbicyclo[3.1.0]hexan-3-yl}methanol” is not directly mentioned in the provided papers. However, the papers discuss related compounds with similar structural motifs. The first paper describes the synthesis and characterization of a compound with a dioxaspiro ring system, which is a different structure but shares the concept of spirocyclic compounds with methanol functional groups . The second paper discusses chromenoisoxazolyl methanol derivatives, which, while not the same, are also cyclic compounds with methanol groups . These compounds are of interest due to their potential biological activity and unique structural properties.

Synthesis Analysis

The synthesis of the related compound in the first paper involves an aldol reaction of 1,1,1-tris(hydroxymethyl)ethane with cyclohexane, using sulfonated carbon in cyclohexane and N, N-dimethylbenzamide as the reaction medium . This method could potentially be adapted for the synthesis of “{3-Methylbicyclo[3.1.0]hexan-3-yl}methanol” by altering the starting materials and reaction conditions to suit the bicyclic structure of the target molecule.

Molecular Structure Analysis

The crystal structure of the synthesized compound in the first paper is determined using single-crystal X-ray diffraction, revealing a non-planar 1,3-dioxane ring in a chair conformation and one-dimensional chain structures formed by hydrogen bonding . Although the target compound is not specifically analyzed, similar techniques could be employed to elucidate its molecular structure, focusing on the bicyclic nature and potential conformations of the methanol group.

Chemical Reactions Analysis

The papers do not provide specific reactions for “{3-Methylbicyclo[3.1.0]hexan-3-yl}methanol”. However, the biological activity of the related compound in the first paper is evaluated, suggesting that the compound could undergo bioactive interactions . The second paper does not discuss chemical reactions but focuses on the impact of substituents on supramolecular structures .

Physical and Chemical Properties Analysis

The first paper provides detailed physical properties of the synthesized compound, including melting points, elemental analysis, and spectroscopic data (IR, 1H NMR) . The crystallographic data provide insights into the density and molecular packing of the compound. These methods could be applied to determine the physical and chemical properties of “{3-Methylbicyclo[3.1.0]hexan-3-yl}methanol”, such as solubility, boiling point, and reactivity.

Wissenschaftliche Forschungsanwendungen

Catalytic Hydrogenolysis : The hydrogenolysis of 6,6-dichloro-1-methylbicyclo[3.1.0]hexane catalyzed by Raney nickel in methanol has been investigated. This study provides insights into the reaction mechanism and the influence of different reaction conditions on the product yield and composition (Takenaka & Isogai, 1974).

Methanolysis of Bicyclo[3.1.0]hexane : Research on methanolysis of a bicyclo[3.1.0]hexane compound showed that acidic conditions primarily yield 4-methoxycyclohexane, while basic conditions produce 3-methoxymethylcyclopentanone. This study offers insights into the reactivity of cyclopropane bonds under different conditions (Lim, McGee, & Sieburth, 2002).

Methanol as a Hydrogen Source and C1 Synthon : Research into the use of methanol as both a C1 synthon and hydrogen source for selective N-methylation of amines has been conducted. This study highlights the synthetic value of advanced N-methylation reactions (Sarki et al., 2021).

Methanol as a Building Block for Chemical Compounds : Methanol's role as a building block for more complex chemical structures, including its application as a clean-burning fuel and in CO2 emission reduction, has been extensively studied (Dalena et al., 2018).

Biological Conversion of Methanol : Engineering of Escherichia coli for the biological conversion of methanol to chemicals and fuels has been explored. This research demonstrates the conversion of methanol into biomass components and specialty chemicals (Whitaker et al., 2017).

Methanol-to-Hydrocarbons Conversion : A study on the conversion of methanol to hydrocarbons using zeolite H-ZSM-5 investigated the reaction mechanism, catalyst deactivation, and product formation. This research provides insights into the catalytic cycles involved in methanol conversion (Bjørgen et al., 2007).

Safety and Hazards

The safety information for “{3-Methylbicyclo[3.1.0]hexan-3-yl}methanol” includes several hazard statements: H226, H302, H314, H335 . Precautionary measures include P210, P233, P240, P241, P242, P243, P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P370+P378, P403+P233, P403+P235, P405, P501 .

Eigenschaften

IUPAC Name |

(3-methyl-3-bicyclo[3.1.0]hexanyl)methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O/c1-8(5-9)3-6-2-7(6)4-8/h6-7,9H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLWSXPYOJYJETE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2CC2C1)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

{3-Methylbicyclo[3.1.0]hexan-3-yl}methanol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-isobutyl-1-isopropyl-1H-benzo[d]imidazole hydrochloride](/img/structure/B2552526.png)

![2'-(2-(4-Nitrophenyl)hydrazinecarbonyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B2552531.png)

![N-(3-chlorophenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2552535.png)

![2-(3-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-oxopropyl)isoindoline-1,3-dione](/img/structure/B2552540.png)

![3-(2-{[2,2'-Bithiophene]-5-yl}-2-hydroxyethyl)-1-[(thiophen-2-yl)methyl]urea](/img/structure/B2552543.png)

![(2S,2'S,3S,3'S)-3,3'-di-tert-butyl-2,2'-dimethyl-2,2',3,3'-tetrahydro-4,4'-bibenzo[d][1,3]oxaphosphole](/img/structure/B2552546.png)